molecular formula C6H5ClO2S B141335 4-Methoxythiophene-2-carbonyl chloride CAS No. 128995-59-5

4-Methoxythiophene-2-carbonyl chloride

Cat. No. B141335
M. Wt: 176.62 g/mol
InChI Key: GERVICHTBYEZJE-UHFFFAOYSA-N
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Patent
US05100911

Procedure details

24.0 g (152 mmol) 4-methoxy-2-thiophenecarboxylic acid were suspended in 250 ml thionyl chloride and heated for two hours under reflux. The excess thionyl chloride was then distilled off under vacuum. The crude product was quickly distilled off and crystallised out in the receiver.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:8]([OH:10])=O)[S:6][CH:7]=1.S(Cl)([Cl:13])=O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:8]([Cl:13])=[O:10])[S:6][CH:7]=1

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
COC=1C=C(SC1)C(=O)O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
The excess thionyl chloride was then distilled off under vacuum
DISTILLATION
Type
DISTILLATION
Details
The crude product was quickly distilled off
CUSTOM
Type
CUSTOM
Details
crystallised out in the receiver

Outcomes

Product
Name
Type
Smiles
COC=1C=C(SC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.